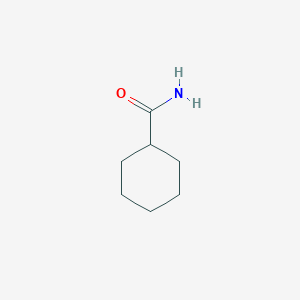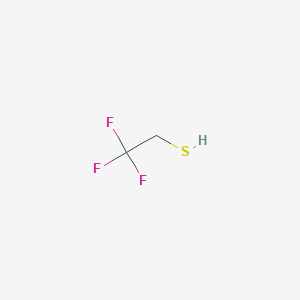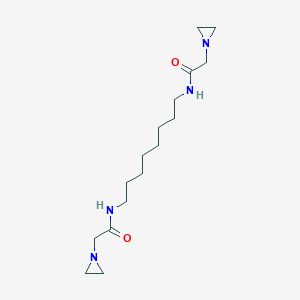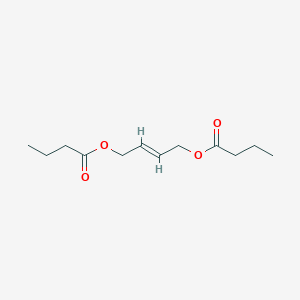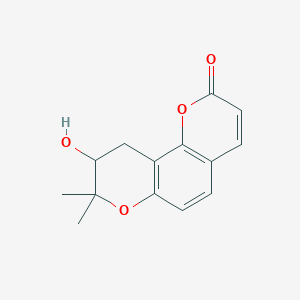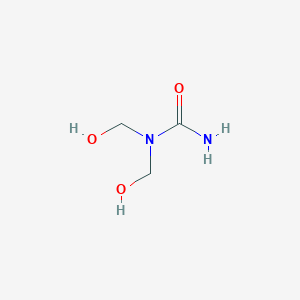
Bis(hydroxymethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hydroxymethyl)urea, also known as BHU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHU is a white crystalline powder that is soluble in water and has a molecular weight of 146.1 g/mol. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Bis(hydroxymethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. Bis(hydroxymethyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Bis(hydroxymethyl)urea has been shown to have various biochemical and physiological effects, depending on the application. In medicine, Bis(hydroxymethyl)urea has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce inflammation. In agriculture, Bis(hydroxymethyl)urea has been shown to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of various weeds. In materials science, Bis(hydroxymethyl)urea has been shown to enhance the properties of various materials such as resins and adhesives.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(hydroxymethyl)urea in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and manipulate. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one limitation of using Bis(hydroxymethyl)urea in lab experiments is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for the study of Bis(hydroxymethyl)urea. In medicine, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as an anticancer agent and in the treatment of Alzheimer's disease. In agriculture, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as a fertilizer and herbicide. In materials science, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea in the synthesis of various materials and as a flame retardant. Overall, Bis(hydroxymethyl)urea is a promising compound that has the potential to make significant contributions in various fields.
Synthesemethoden
Bis(hydroxymethyl)urea can be synthesized using various methods, including the reaction of urea with formaldehyde and subsequent hydrolysis to obtain Bis(hydroxymethyl)urea. Another method involves the reaction of formaldehyde with urea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Bis(hydroxymethyl)urea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Bis(hydroxymethyl)urea has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. Bis(hydroxymethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, Bis(hydroxymethyl)urea has been studied for its potential use as a fertilizer due to its ability to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds.
In materials science, Bis(hydroxymethyl)urea has been studied for its potential use in the synthesis of various materials such as resins and adhesives. Bis(hydroxymethyl)urea has also been studied for its potential use as a flame retardant due to its ability to inhibit the combustion of materials.
Eigenschaften
CAS-Nummer |
1448-99-3 |
|---|---|
Produktname |
Bis(hydroxymethyl)urea |
Molekularformel |
C3H8N2O3 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
InChI-Schlüssel |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
Kanonische SMILES |
C(N(CO)C(=O)N)O |
Andere CAS-Nummern |
25155-29-7 |
Synonyme |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



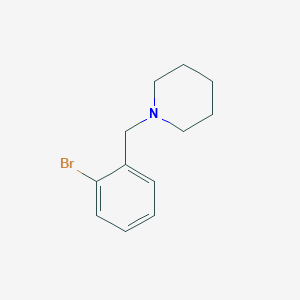

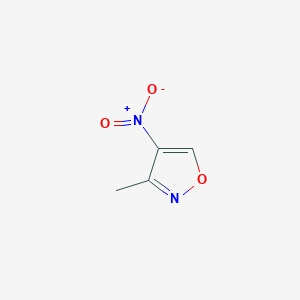

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

phosphonium bromide](/img/structure/B73364.png)
